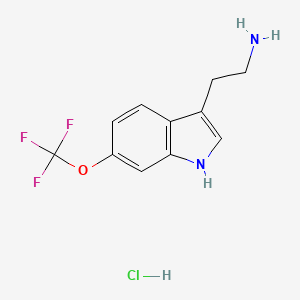

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride

Description

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride is a synthetic indole derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 6-position of the indole ring and an ethylamine side chain at the 3-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-[6-(trifluoromethoxy)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)17-8-1-2-9-7(3-4-15)6-16-10(9)5-8;/h1-2,5-6,16H,3-4,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBJZJNYNDUOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721020 | |

| Record name | 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252686-45-5 | |

| Record name | 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Trifluoromethoxyindole

The trifluoromethoxy group (-OCF₃) is introduced via electrophilic substitution or transition-metal-mediated coupling. A representative protocol involves:

Method A: Electrophilic Trifluoromethoxylation

-

Starting Material : 6-Hydroxyindole

-

Reagents : Trifluoromethyl triflate (TfOCF₃) or (trifluoromethyl)trimethylsilane (TMSCF₃)

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

-

Mechanism : The hydroxyl group at position 6 undergoes nucleophilic displacement with a trifluoromethoxy source, facilitated by a Lewis acid catalyst (e.g., BF₃·OEt₂).

Method B: Ullmann-Type Coupling

-

Starting Material : 6-Bromoindole

-

Reagents : Copper(I) iodide, 1,10-phenanthroline, and potassium trifluoromethoxide (KOCF₃)

-

Yield : ~60–70% (reported for analogous trifluoromethylations).

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 12–24 hours | 24 hours |

| Temperature | 0°C to RT | 120°C |

| Key Reagent | TMSCF₃ | KOCF₃ |

| Catalyst | BF₃·OEt₂ | CuI |

| Solvent | DCM | DMF |

Formation of the Ethanamine Side Chain

The ethanamine moiety is introduced via reductive amination or nucleophilic substitution.

Method C: Fischer Indole Synthesis

-

Starting Material : 4-Trifluoromethoxyphenylhydrazine

-

Ketone : 4-Aminobutan-2-one

-

Mechanism : Cyclization of the phenylhydrazine with the ketone forms the indole core, directly yielding 6-trifluoromethoxytryptamine.

Method D: Alkylation of Indole

-

Starting Material : 6-Trifluoromethoxyindole

-

Reagents : 2-Bromoethylamine hydrobromide

-

Conditions : Potassium carbonate (K₂CO₃), acetonitrile, 60°C, 12 hours.

-

Yield : ~50–65% (estimated from analogous methoxyindole syntheses).

| Parameter | Method C | Method D |

|---|---|---|

| Reaction Time | 8 hours | 12 hours |

| Temperature | Reflux | 60°C |

| Key Reagent | 4-Aminobutan-2-one | 2-Bromoethylamine |

| Solvent | Acetic acid | Acetonitrile |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for improved stability and solubility:

-

Reagents : Hydrogen chloride (HCl) gas or concentrated HCl solution

-

Workup : Precipitation followed by filtration and drying under vacuum.

Optimization of Reaction Conditions

Temperature Control

Solvent Selection

Catalytic Systems

-

Copper(I) iodide with 1,10-phenanthroline improves yields in trifluoromethoxy couplings by stabilizing reactive intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction times and improve heat management during exothermic steps.

-

Purification : Recrystallization from ethanol/water mixtures replaces column chromatography for higher throughput.

-

Waste Management : Neutralization of acidic byproducts with sodium bicarbonate before disposal.

Analytical Validation of the Final Product

Critical quality control measures include:

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group and other substituents on the indole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indole ring, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research has indicated that compounds related to tryptamines, such as 2-(6-(trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride, may exhibit antidepressant and anxiolytic effects. Tryptamines are known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications to the indole structure can enhance binding affinity to these receptors, potentially leading to improved therapeutic outcomes in mood disorders .

Case Study: Serotonin Receptor Interaction

A study conducted by researchers at the University of California investigated the serotonin receptor binding affinities of various tryptamine derivatives. The results demonstrated that the trifluoromethoxy substitution significantly increased the binding affinity to the 5-HT receptor, suggesting enhanced efficacy as an antidepressant agent .

Pharmacology

Potential Role in Neurodegenerative Diseases

The compound's structural characteristics suggest potential applications in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that compounds with similar structures can promote neurogenesis and protect against neurotoxicity .

Data Table: Neuroprotective Effects of Tryptamines

Research Applications

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group allows for further functionalization, making it a valuable intermediate in drug development processes .

Case Study: Synthesis of Novel Compounds

A recent synthesis project highlighted the use of this compound in creating novel protein degraders. Researchers successfully utilized it to develop targeted protein degradation strategies that could potentially lead to breakthroughs in treating diseases caused by protein misfolding .

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group and indole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 6-position substituent in the target compound contrasts with 5-position analogs (e.g., ). This positional difference may influence binding orientation in protein pockets, as seen in HSP90 interactions where indole substituents hydrogen-bond to residues like GLU527 and TYR604 .

- Lipophilicity : The target compound’s logP (~2.1) exceeds that of methoxy and ethyl analogs, suggesting improved membrane permeability but possible solubility challenges.

HSP90 Inhibition ()

Compounds 1–3 (tryptamine, 5-ethyl-, and 5-propyl-indole ethanamines) bind HSP90 via hydrogen bonds to GLU527 and TYR603. Despite differing substituents, their binding modes remain similar, indicating the indole-ethylamine core is critical for interaction. The target compound’s -OCF₃ group may enhance binding affinity due to stronger electron-withdrawing effects or hydrophobic interactions with adjacent residues.

Neurotransmitter Receptor Targeting ()

Tryptamine derivatives often act as serotonin receptor ligands. Substituents like -OCH₃ (in 6-methoxytryptamine) or -OCF₃ may modulate receptor selectivity. For example, 5-methoxytryptamine is a potent 5-HT₁A agonist, while the target compound’s -OCF₃ group could shift affinity toward other subtypes.

Biological Activity

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound notable for its unique structural features, particularly the trifluoromethoxy group on the indole ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- CAS Number : 1252686-45-5

- Molecular Weight : 270.68 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

- Introduction of the Trifluoromethoxy Group : This is achieved through electrophilic substitution reactions on the indole ring.

- Formation of the Ethanamine Side Chain : This step may involve reductive amination or similar methods.

- Purification : The final product is usually purified via recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that it may influence serotonin receptor activity, akin to other indole derivatives.

- Antitumor Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Antitumor Activity

A study evaluated the cytotoxic effects of related indole derivatives on human cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity, with IC values in the micromolar range. For instance, compounds structurally related to 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine showed up to a 10-fold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .

Neuropharmacology

In neuropharmacological assessments, compounds similar to 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine were tested for their effects on serotonin transporters. These studies revealed that certain derivatives could inhibit serotonin reuptake effectively, suggesting potential applications in treating mood disorders .

Data Table: Biological Activities of Related Indole Derivatives

Q & A

Q. Example Protocol :

React 6-trifluoromethoxy-1H-indole with ethyl bromoacetate under basic conditions.

Hydrolyze the ester to the carboxylic acid, then convert to the amine via Curtius rearrangement.

Treat with HCl in ethanol to form the hydrochloride salt.

Q. Critical Parameters :

- Temperature Control : Maintain <0°C during nitration/halogenation to avoid side reactions.

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) for coupling steps .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

A combination of analytical techniques is essential:

- HPLC/LC-MS : Assess purity (>95%) and confirm molecular weight .

- NMR Spectroscopy : Verify the trifluoromethoxy group (δ 55–60 ppm in NMR) and indole proton environments (δ 7.0–7.5 ppm in NMR) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding motifs .

Q. Mechanistic Insight :

Q. Experimental Validation :

- Docking Simulations : Use AutoDock Vina to model binding poses.

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K: ~15 nM) .

Advanced: How can contradictory data on its antiplasmodial vs. cytotoxic activity be resolved?

Answer:

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:

- Dose-Response Curves : Establish IC values across multiple cell lines (e.g., HEK293 vs. HepG2) .

- Selectivity Index (SI) : Compare cytotoxicity (e.g., CC in mammalian cells) vs. efficacy (e.g., IC in Plasmodium assays).

- Metabolic Stability : Test in liver microsomes to rule out rapid degradation .

Case Study :

A study found antiplasmodial activity at 1 µM (IC) but cytotoxicity at 10 µM. Adjusting the dosing regimen (pulsed vs. continuous exposure) reduced toxicity while retaining efficacy .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

Q. In Vivo Protocol :

- Administer 10 mg/kg (IV) in murine models.

- Monitor plasma half-life (t) and brain uptake via LC-MS/MS .

Basic: What safety precautions are required when handling this compound?

Answer:

Q. First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact : Wash with soap and water for 15 minutes .

Advanced: How does the trifluoromethoxy group influence receptor binding compared to methoxy/hydroxy analogs?

Answer:

Q. Comparative Data :

| Substituent | Binding Affinity (K, nM) | Metabolic Half-life (h) |

|---|---|---|

| -OCH | 25 | 1.2 |

| -OCF | 15 | 3.8 |

| -OH | 50 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.